molecular formula C17H20N2 B13021258 N,N-dibenzylazetidin-3-amine

N,N-dibenzylazetidin-3-amine

Cat. No.: B13021258
M. Wt: 252.35 g/mol
InChI Key: PMXSYFWBQMZBHS-UHFFFAOYSA-N
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Description

N,N-dibenzylazetidin-3-amine is a chemical compound with the molecular formula C17H20N2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylazetidin-3-amine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to produce azetidines with various substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzylazetidin-3-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Mechanism of Action

The mechanism of action of N,N-dibenzylazetidin-3-amine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The benzyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-benzylazetidine: Lacks the second benzyl group, making it less lipophilic.

    N,N-dimethylazetidine: Contains methyl groups instead of benzyl groups, affecting its reactivity and biological activity.

    Azetidine: The simplest member of the azetidine family, with no substituents on the nitrogen atom.

Uniqueness

N,N-dibenzylazetidin-3-amine is unique due to the presence of two benzyl groups, which significantly influence its chemical properties and potential applications. The benzyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry and drug development.

Biological Activity

N,N-Dibenzylazetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, properties, and biological implications of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is a four-membered cyclic amine. The compound can be synthesized through various methods, including the Mitsunobu reaction and Negishi cross-coupling techniques. These methods allow for the introduction of different substituents on the azetidine ring, which can influence its biological activity.

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Mitsunobu ReactionUtilizes dibenzylamine as a starting material to form azetidine derivatives76
Negishi Cross-CouplingInvolves organozinc reagents for coupling with aryl halides69

2. Biological Activity

Research indicates that this compound exhibits several biological activities, primarily influenced by its structural features. Key areas of activity include:

2.1 Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, similar to β-lactam antibiotics. Studies have indicated that derivatives of azetidine compounds can inhibit bacterial growth by targeting cell wall synthesis enzymes such as amidases .

2.2 Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

2.3 Neuropharmacological Effects
There is emerging evidence that compounds related to this compound may act on neurotransmitter systems, particularly as dopamine receptor antagonists. This activity could have implications for treating neurodegenerative diseases or psychiatric disorders .

3. Case Studies and Research Findings

Several studies have focused on the biological implications of azetidine derivatives, including this compound:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various azetidine derivatives against E. coli and Staphylococcus aureus. The results demonstrated that this compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent .

Case Study 2: Antitumor Activity
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

4.

This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial, antitumor, and neuropharmacological properties highlight its potential as a lead compound in drug development. Future research should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profile.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N-dibenzylazetidin-3-amine

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19(17-11-18-12-17)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

PMXSYFWBQMZBHS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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